

# Application Notes and Protocols: Immunoprecipitation of p300 following XYD129 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | XYD129    |           |
| Cat. No.:            | B15541841 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The E1A-associated protein p300 (also known as EP300 or KAT3B) is a crucial transcriptional co-activator and histone acetyltransferase (HAT) that plays a pivotal role in a myriad of cellular processes, including cell growth, differentiation, and apoptosis.[1][2] Its function is mediated through its intrinsic HAT activity, which remodels chromatin, and its ability to act as a scaffold for numerous transcription factors.[1][3] Dysregulation of p300 activity is implicated in various diseases, most notably cancer, making it a compelling target for therapeutic intervention.[4][5]

**XYD129** is a novel Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of p300 and its close homolog, CREB-binding protein (CBP).[6][7][8] By hijacking the ubiquitin-proteasome system, **XYD129** offers a potent and selective approach to diminish the cellular levels of p300/CBP, thereby inhibiting their downstream signaling pathways. These application notes provide a detailed protocol for the immunoprecipitation of p300 following treatment with **XYD129** to assess its degradation and its impact on protein-protein interactions.

#### **Data Presentation**

The following tables represent hypothetical quantitative data obtained from an experiment designed to assess the efficacy of **XYD129** in degrading p300 and disrupting its interaction with



a known binding partner, STAT3.

Table 1: Quantification of p300 Protein Levels Following XYD129 Treatment

| Treatment      | Concentration<br>(nM) | Duration (h) | p300 Protein<br>Level (Relative<br>to Vehicle) | Standard<br>Deviation |
|----------------|-----------------------|--------------|------------------------------------------------|-----------------------|
| Vehicle (DMSO) | -                     | 24           | 1.00                                           | 0.08                  |
| XYD129         | 100                   | 24           | 0.65                                           | 0.05                  |
| XYD129         | 500                   | 24           | 0.21                                           | 0.03                  |
| XYD129         | 1000                  | 24           | 0.09                                           | 0.02                  |

Table 2: Co-Immunoprecipitation of p300 and STAT3 Following XYD129 Treatment

| Treatment         | Concentrati<br>on (nM) | Immunopre<br>cipitation<br>Antibody | Co-<br>Immunopre<br>cipitated<br>Protein | Relative<br>Amount of<br>Co-IP<br>Protein | Standard<br>Deviation |
|-------------------|------------------------|-------------------------------------|------------------------------------------|-------------------------------------------|-----------------------|
| Vehicle<br>(DMSO) | -                      | Anti-p300                           | STAT3                                    | 1.00                                      | 0.11                  |
| XYD129            | 500                    | Anti-p300                           | STAT3                                    | 0.28                                      | 0.04                  |
| Vehicle<br>(DMSO) | -                      | lgG Control                         | STAT3                                    | 0.05                                      | 0.01                  |
| XYD129            | 500                    | IgG Control                         | STAT3                                    | 0.04                                      | 0.01                  |

# Experimental Protocols Cell Culture and XYD129 Treatment

• Cell Line: MOLM-16 (acute myeloid leukemia) cells are a suitable model system.[6][7][8]



- Culture Conditions: Culture MOLM-16 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
- XYD129 Preparation: Prepare a 10 mM stock solution of XYD129 in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations.
- Treatment: Seed MOLM-16 cells at a density of 1 x 10<sup>6</sup> cells/mL. Treat the cells with varying concentrations of **XYD129** (e.g., 100 nM, 500 nM, 1000 nM) or vehicle (DMSO) for the desired duration (e.g., 24 hours).

### **Cell Lysis**

- Harvesting Cells: Following treatment, harvest the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).
- Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
- Lysis: Resuspend the cell pellet in ice-cold lysis buffer and incubate on ice for 30 minutes with intermittent vortexing.
- Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
- Protein Quantification: Transfer the supernatant (cell lysate) to a fresh tube and determine the protein concentration using a standard protein assay (e.g., BCA assay).

## Immunoprecipitation of p300

 Pre-clearing the Lysate: To reduce non-specific binding, pre-clear the cell lysate by incubating it with Protein A/G magnetic beads for 1 hour at 4°C on a rotator.



- Antibody Incubation: Take a fixed amount of protein lysate (e.g., 1 mg) and incubate it with a primary antibody against p300 (or a negative control IgG) overnight at 4°C on a rotator.
- Immunocomplex Capture: Add pre-washed Protein A/G magnetic beads to the lysateantibody mixture and incubate for 2-4 hours at 4°C on a rotator to capture the immunocomplex.
- Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads three to five times with ice-cold lysis buffer to remove non-specifically bound proteins.
- Elution: Elute the immunoprecipitated proteins from the beads by resuspending them in 2x Laemmli sample buffer and boiling for 5-10 minutes.
- Analysis: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and perform a Western blot analysis using an antibody against p300 to confirm successful immunoprecipitation. For co-immunoprecipitation experiments, probe a separate blot with an antibody against the interacting protein of interest (e.g., STAT3).

# Visualizations Signaling Pathway





Click to download full resolution via product page

Caption: Mechanism of XYD129-induced p300 degradation and its downstream effects.

# **Experimental Workflow**





Click to download full resolution via product page

Caption: Workflow for the immunoprecipitation of p300 following XYD129 treatment.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. EP300 Wikipedia [en.wikipedia.org]
- 2. The complex network of p300/CBP regulation: Interactions, posttranslational modifications, and therapeutic implications PMC [pmc.ncbi.nlm.nih.gov]
- 3. p300-CBP coactivator family Wikipedia [en.wikipedia.org]
- 4. What are p300-CBP transcription factors inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of a Promising CBP/p300 Degrader XYD129 for the Treatment of Acute Myeloid Leukemia PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection Discovery of a Promising CBP/p300 Degrader XYD129 for the Treatment of Acute Myeloid Leukemia Journal of Medicinal Chemistry Figshare [acs.figshare.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Immunoprecipitation of p300 following XYD129 Treatment]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15541841#immunoprecipitation-of-p300-followingxyd129-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com